3-amino-1-(2-fluoroethyl)-N-(propan-2-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-amino-1-(2-fluoroethyl)-N-(propan-2-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group, a fluoroethyl group, and an isopropyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(2-fluoroethyl)-N-(propan-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Amination: The amino group can be introduced through amination reactions, often using ammonia or amines under suitable conditions.
Carboxamide Formation: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid or ester with an amine or ammonia.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(2-fluoroethyl)-N-(propan-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluoroethyl halides for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-amino-1-(2-fluoroethyl)-N-(propan-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-1-(2-fluoroethyl)-N-(propan-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1-(2-chloroethyl)-N-(propan-2-yl)-1H-pyrazole-4-carboxamide
- 3-amino-1-(2-bromoethyl)-N-(propan-2-yl)-1H-pyrazole-4-carboxamide
- 3-amino-1-(2-iodoethyl)-N-(propan-2-yl)-1H-pyrazole-4-carboxamide
Uniqueness
The uniqueness of 3-amino-1-(2-fluoroethyl)-N-(propan-2-yl)-1H-pyrazole-4-carboxamide lies in the presence of the fluoroethyl group, which imparts distinct chemical properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluoroethyl group can influence the compound’s stability, lipophilicity, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H15FN4O |
---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
3-amino-1-(2-fluoroethyl)-N-propan-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C9H15FN4O/c1-6(2)12-9(15)7-5-14(4-3-10)13-8(7)11/h5-6H,3-4H2,1-2H3,(H2,11,13)(H,12,15) |
InChI Key |
LBOLOJDUPQHDII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CN(N=C1N)CCF |
Origin of Product |
United States |
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